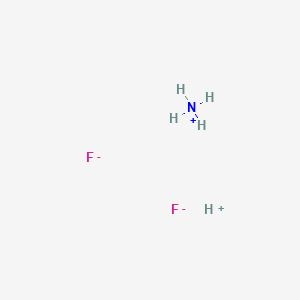

Azanium;hydron;difluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ammonium hydrogen difluoride, also known as ammonium bifluoride, is an inorganic compound with the chemical formula NH4HF2. It appears as a white crystalline solid and is commonly used as an etchant, especially in the semiconductor industry. This compound is known for its excellent selectivity in etching silicon oxides and metal silicides, making it valuable in the manufacturing of semiconductors and microelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium hydrogen difluoride can be prepared by reacting ammonia with hydrogen fluoride. The reaction typically occurs in the gas phase at high temperatures and pressures, resulting in a dry and pure ammonium hydrogen difluoride powder . Another method involves the action of ammonium hydroxide on hydrofluoric acid, followed by crystallization .

Industrial Production Methods: In industrial settings, ammonium hydrogen difluoride is produced from hexafluorosilicic acid. The process involves hydrolyzing hexafluorosilicic acid to produce ammonium fluoride, which is then thermally decomposed to yield ammonium hydrogen difluoride .

Chemical Reactions Analysis

Types of Reactions: Ammonium hydrogen difluoride undergoes various chemical reactions, including:

Decomposition: Upon heating, it decomposes to release ammonia and hydrogen fluoride gases.

Etching: It reacts with silica in glass to form silicon tetrafluoride, ammonium fluoride, and water.

Common Reagents and Conditions:

Bases: Reacts violently with bases, forming ammonia and hydrogen fluoride.

Water: Dissolves in water to form a weak solution of hydrofluoric acid.

Major Products Formed:

Silicon Tetrafluoride (SiF4): Formed during the etching of glass.

Ammonium Fluoride (NH4F): Produced during the decomposition process.

Scientific Research Applications

Ammonium hydrogen difluoride has a wide range of applications in scientific research and industry:

Chemistry: Used in the synthesis of complex inorganic fluorides and organic synthesis.

Biology: Employed in the preparation of two-dimensional materials (MXenes) and surface modification.

Medicine: Acts as a fluorinating agent in various pharmaceutical processes.

Industry: Utilized in the semiconductor industry for etching silicon oxides and metal silicides, as well as in the recovery of valuable metals from minerals

Mechanism of Action

The mechanism of action of ammonium hydrogen difluoride primarily involves its ability to release fluoride ions. These ions interact with silicon oxides and metal silicides, breaking down their structures and facilitating the etching process. The compound’s strong hydrogen bonds and high solubility in water enhance its effectiveness as an etchant .

Comparison with Similar Compounds

Ammonium Fluoride (NH4F): Similar in composition but lacks the bifluoride ion, making it less effective as an etchant.

Potassium Bifluoride (KHF2): Another bifluoride compound used as an etchant, but ammonium hydrogen difluoride is preferred due to its higher solubility and effectiveness.

Uniqueness: Ammonium hydrogen difluoride is unique due to its bifluoride ion, which provides strong hydrogen bonds and enhances its etching capabilities. Its high solubility in water and ability to decompose into ammonia and hydrogen fluoride make it a versatile and effective compound in various applications .

Properties

Molecular Formula |

F2H5N |

|---|---|

Molecular Weight |

57.044 g/mol |

IUPAC Name |

azanium;hydron;difluoride |

InChI |

InChI=1S/2FH.H3N/h2*1H;1H3 |

InChI Key |

KVBCYCWRDBDGBG-UHFFFAOYSA-N |

Canonical SMILES |

[H+].[NH4+].[F-].[F-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.